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Introduction
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1),

is a critical regulator of vascular tone and a key player in the pathophysiology of numerous

cardiovascular diseases.[1] Elevated levels of ET-1 are associated with heart failure,

hypertension, and atherosclerosis, where it promotes not only vasoconstriction but also cellular

proliferation, fibrosis, and inflammation.[1][2] The biological actions of ET-1 are mediated

through two G protein-coupled receptor subtypes: ET(A) and ET(B). ET(A) receptors, located

on vascular smooth muscle cells, are the primary mediators of vasoconstriction and

mitogenesis.[1][2] ET(B) receptors have a more complex role; those on endothelial cells

stimulate the release of vasodilators like nitric oxide and prostacyclin and are involved in

clearing circulating ET-1, while ET(B) receptors on smooth muscle cells can also contribute to

vasoconstriction.

Enrasentan (formerly SB217242) is an orally active, non-peptide endothelin receptor

antagonist. It is characterized as a mixed ET(A)/ET(B) receptor antagonist, though it possesses

a significantly higher affinity for the ET(A) receptor. Given the strong preclinical rationale for ET

system blockade, enrasentan was investigated as a potential therapeutic agent for

cardiovascular diseases, particularly heart failure and hypertension. This technical guide

provides an in-depth overview of enrasentan, summarizing its mechanism of action,
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pharmacological profile, key experimental data from preclinical and clinical studies, and

detailed protocols relevant to its evaluation.

Mechanism of Action and Signaling Pathway
Enrasentan exerts its pharmacological effect by competitively blocking the binding of

endothelin-1 to both ET(A) and ET(B) receptors. With a reported affinity that is approximately

100-fold greater for the ET(A) receptor, its primary action at therapeutic doses is the inhibition

of ET(A)-mediated signaling.

The canonical endothelin signaling cascade begins when ET-1 binds to its receptors, which are

coupled to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The

subsequent rise in cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction. In

cardiac myocytes, this pathway contributes to hypertrophic signaling and positive inotropic

effects. By blocking the initial receptor binding step, enrasentan prevents the initiation of this

entire downstream cascade.
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Caption: Endothelin signaling pathway and the inhibitory action of enrasentan.
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Pharmacological Profile
While specific K_i_ or IC50 values for enrasentan are not consistently reported in publicly

available literature, its pharmacological profile is well-characterized qualitatively. It is a mixed

antagonist with a clear preference for the ET(A) receptor.

Table 1: Pharmacological Profile of Enrasentan

Parameter Description Reference

Target(s)

Endothelin A (ET(A)) and
Endothelin B (ET(B))
Receptors

Mechanism Competitive Antagonist

| Selectivity | Mixed antagonist with ~100-fold higher affinity for ET(A) vs. ET(B) | |

For context, the binding affinities of other well-known endothelin receptor antagonists are

provided below. Note that these are different chemical entities and are shown for comparative

purposes only.

Table 2: Binding Affinities (K_i_) of Other ET Receptor Antagonists for Human Receptors

Compound
ET(A)
Receptor K_i_
(nM)

ET(B)
Receptor K_i_
(nM)

ET(A)/ET(B)
Selectivity
Ratio

Reference

Atrasentan 0.0551 4.80 87

| Bosentan | 4.75 | 40.9 | 8.6 | |

Preclinical Evidence in Cardiovascular Models
In animal models, enrasentan showed significant promise. Studies in rats with hypertension

and cardiac hypertrophy demonstrated that the drug could reduce blood pressure, prevent

cardiac hypertrophy, and preserve myocardial function. In rats with hyperinsulinemia and
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hypertension, enrasentan normalized blood pressure and prevented associated cardiac and

renal damage.

A key study assessed enrasentan in a model of severe hypertensive cardiac hypertrophy and

dysfunction using spontaneously hypertensive stroke-prone rats (SHR-SP) on a high-salt/high-

fat diet. The results from this study were particularly encouraging.

Table 3: Summary of Preclinical Efficacy of Enrasentan in Hypertensive Rats

Parameter
Enrasentan
Treatment Group

Control Group Reference

Survival (at 18

weeks)
90-95% 30%

Stroke Volume ↑ 33-50% Baseline

Cardiac Index ↑ 45-63% Baseline

Relative Wall

Thickness
↓ 14-27% Baseline

LV Mass / Body

Weight Ratio
↓ 20% Baseline

| Circulating Aldosterone | ↓ 54-57% | Baseline | |

Experimental Protocol: In Vivo Model of Hypertensive
Cardiac Dysfunction
This protocol outlines the methodology used to evaluate enrasentan in the SHR-SP model.

Animal Model: Male spontaneously hypertensive stroke-prone rats (SHR-SP) are selected.

This strain is a well-established model for essential hypertension and cardiovascular

damage.

Dietary Induction: To accelerate and exacerbate the disease phenotype, rats are maintained

on a high-salt (e.g., 4-8%) and high-fat diet.
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Treatment Administration: Enrasentan is mixed directly into the diet at specified

concentrations (e.g., 1,200 and 2,400 parts per million) for chronic oral administration over

several weeks (e.g., 12-18 weeks). A control group receives the same diet without the drug.

Data Acquisition:

Echocardiography: Transthoracic echocardiography is performed non-invasively at

multiple time points (e.g., baseline, 8, 12, and 16 weeks) to assess cardiac dimensions

and function. Key parameters include left ventricular internal dimension, wall thickness,

stroke volume, and cardiac index.

Blood Pressure: Systolic blood pressure is measured, typically via the tail-cuff method.

Survival: Mortality is monitored daily throughout the study period.

Terminal Analysis: At the end of the study, animals are euthanized.

Organ Weights: Hearts are excised, and the left ventricle is weighed to determine the

heart weight to body weight ratio, a marker of hypertrophy.

Biomarkers: Blood samples are collected for analysis of circulating neurohormones and

biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANP).
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Caption: Experimental workflow for the preclinical evaluation of enrasentan.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1671347?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Research and Outcomes
Despite the robust preclinical data, the clinical development of enrasentan for heart failure was

unsuccessful. The results from human trials contrasted sharply with the benefits observed in

animal models.

The Enrasentan Cooperative Randomized Evaluation (ENCOR) trial investigated enrasentan
in 419 patients with NYHA class II-III chronic heart failure. The study failed to demonstrate a

benefit over placebo for a composite endpoint of NYHA class, hospitalization rate, and global

assessment. Worryingly, the trial showed a trend in favor of placebo and suggested that

enrasentan treatment resulted in a higher rate of heart failure progression and higher mortality.

A subsequent, well-controlled study directly compared enrasentan with the ACE inhibitor

enalapril in patients with asymptomatic left ventricular systolic dysfunction (ejection fraction ≤

40%). The primary endpoint was the change in left ventricular end-diastolic volume index (LV

EDVI), a key marker of cardiac remodeling. The results were unfavorable for enrasentan.

Table 4: Comparative Efficacy of Enrasentan vs. Enalapril in Asymptomatic LV Dysfunction (6-

Month Change)

Parameter
Enrasentan
Group

Enalapril
Group

p-value
(between
groups)

Reference

Δ LV EDVI

(ml/m²)
+3.9 -3.4 0.001

Δ Resting

Cardiac Index

(L/min/m²)

+0.11 -0.10 0.04

Δ Brain

Natriuretic

Peptide (pg/mL)

-5.8 -19.3 0.005

Δ Noradrenaline

(pg/mL)
Increased

No significant

change
0.02
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| Serious Adverse Events | 16.7% | 2.8% | 0.02 | |

The data clearly showed that enrasentan led to adverse ventricular remodeling (increased LV

volume), whereas enalapril promoted favorable remodeling. The increase in noradrenaline also

suggested undesirable sympathetic nervous system activation with enrasentan.

Experimental Protocol: Clinical Trial for Left Ventricular
Remodeling
This protocol describes a typical design for a study like the enrasentan versus enalapril trial.

Patient Population: Patients with asymptomatic left ventricular systolic dysfunction, defined

by a left ventricular ejection fraction (LVEF) of ≤ 40% as measured by 2D echocardiography,

without clinical signs of heart failure.

Exclusion Criteria: Key exclusions include recent acute coronary syndromes, significant

valve disease, uncontrolled arrhythmias, and contraindications to cardiovascular magnetic

resonance (CMR) imaging.

Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.

Patients are randomized to receive either enrasentan or enalapril.

Treatment Regimen:

Titration Phase: Both drugs are initiated at a low dose (e.g., enrasentan 30 mg/day,

enalapril 2.5 mg/day) and are up-titrated over 6-10 weeks to a maximum tolerated dose

within a predefined range (e.g., enrasentan 60-90 mg, enalapril 10-20 mg).

Maintenance Phase: Patients continue on the maximum tolerated dose for a fixed period

(e.g., 6 months).

Endpoints:

Primary Endpoint: Change from baseline in Left Ventricular End-Diastolic Volume Index

(LV EDVI), quantified by cardiovascular magnetic resonance (CMR). CMR is the gold

standard for assessing ventricular volumes and mass.
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Secondary Endpoints: Changes in other CMR-derived parameters (LV end-systolic

volume, LV mass, ejection fraction), changes in circulating neurohormones (BNP,

noradrenaline), progression to symptomatic heart failure, and safety/tolerability (adverse

events).

Statistical Analysis: The primary analysis compares the change in LV EDVI between the two

treatment groups using an appropriate statistical test, such as an analysis of covariance

(ANCOVA).

Discussion and Future Perspectives
The stark discrepancy between the promising preclinical results and the negative clinical

outcomes of enrasentan highlights a significant translational challenge in cardiovascular drug

development. Several hypotheses have been proposed to explain this failure:

Role of ET(B) Receptor Blockade: While ET(A) blockade is beneficial, the concurrent

blockade of endothelial ET(B) receptors by a mixed antagonist like enrasentan may be

detrimental. ET(B) receptors are crucial for clearing circulating ET-1 and for producing

vasodilatory nitric oxide. Blocking them can lead to increased plasma ET-1 levels, which, if

ET(A) receptor blockade is incomplete, could have adverse effects.

Fluid Retention: A known class effect of endothelin receptor antagonists is fluid retention and

peripheral edema. In patients with heart failure, who are already in a volume-overloaded

state, this can precipitate worsening of the condition.

Neurohormonal Activation: The clinical data showed an increase in noradrenaline with

enrasentan, suggesting activation of the sympathetic nervous system. This is a known

contributor to heart failure progression and is counterproductive to the goals of therapy.

The failure of enrasentan, along with other mixed and selective ET antagonists in large heart

failure trials, led to a significant decline in enthusiasm for this therapeutic approach in chronic

heart failure. However, research into ET antagonists continues in other areas, such as

pulmonary arterial hypertension (where drugs like bosentan and ambrisentan are approved)

and resistant hypertension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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